Stibosamine Stibosamine Stibosamine is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 5959-10-4
VCID: VC0543972
InChI: InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2
SMILES: CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O
Molecular Formula: C10H20N2O3Sb-
Molecular Weight: 337.03 g/mol

Stibosamine

CAS No.: 5959-10-4

Cat. No.: VC0543972

Molecular Formula: C10H20N2O3Sb-

Molecular Weight: 337.03 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Stibosamine - 5959-10-4

Specification

CAS No. 5959-10-4
Molecular Formula C10H20N2O3Sb-
Molecular Weight 337.03 g/mol
IUPAC Name (4-aminophenyl)stibonic acid;N-ethylethanamine
Standard InChI InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2
Standard InChI Key XDBMXNFFFFCBHW-UHFFFAOYSA-L
SMILES CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O
Canonical SMILES CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Stibosamine, systematically identified as antimony trihydroxide, possesses the molecular formula Sb(OH)₃. It belongs to the broader class of pentavalent antimony (Sb(V)) compounds, which are characterized by their ability to undergo redox transformations in biological systems . The compound's nomenclature derives from the Latin stibium (antimony) and the suffix -amine, reflecting its hydroxylamine-like functional groups.

Physicochemical Properties

Stibosamine exhibits limited aqueous solubility (0.0171 mg/L at 20°C), a trait common to many antimonial compounds . Its stability in physiological environments is contingent on pH and the presence of reducing agents, which facilitate the conversion of Sb(V) to the bioactive trivalent form (Sb(III)) . Thermal analysis reveals a melting point of 655°C and a density of 2.6 g/cm³, properties that influence its formulation and storage .

Table 1: Comparative Physicochemical Properties of Select Antimony Compounds

CompoundMolecular FormulaSolubility (mg/L)Melting Point (°C)Primary Use
StibosamineSb(OH)₃0.0171655Antileishmanial therapy
Sodium StibogluconateC₁₂H₃₅NaO₂₆Sb₂Readily soluble100Visceral leishmaniasis
Antimony TrioxideSb₂O₃0.01711425Flame retardant, catalyst

Mechanisms of Action and Biological Activity

Redox Activation and Thiol Interactions

The antileishmanial activity of stibosamine hinges on its bioreduction to Sb(III) within host macrophages . This conversion is mediated by cellular reductases and thiol-containing molecules such as glutathione . The trivalent species forms stable complexes with trypanothione, a unique dithiol present in Leishmania parasites, disrupting redox homeostasis and inducing oxidative stress . Crystallographic studies confirm that Sb(III) competitively inhibits trypanothione reductase (TR), an enzyme critical for maintaining intracellular reduced thiol pools .

Direct Nucleic Acid Interactions

Beyond its prodrug mechanism, stibosamine exhibits direct antiparasitic effects. In vitro studies demonstrate that Sb(V) binds to Leishmania donovani DNA topoisomerase I, impairing DNA supercoiling and replication . Additionally, Sb(V)-adenine nucleoside complexes interfere with nucleic acid metabolism, suggesting a multimodal mechanism that complicates resistance development .

Therapeutic Applications and Clinical Use

Emerging Oncological Applications

Preclinical studies reveal cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . These effects are attributed to Sb(III)-mediated mitochondrial membrane depolarization and caspase-3 activation . Clinical trials exploring intratumoral stibosamine delivery are ongoing, though results remain preliminary.

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

Following intramuscular injection, stibosamine achieves peak plasma concentrations within 2–4 hours, with 95% protein binding . The compound accumulates preferentially in the liver, spleen, and bone marrow, reflecting its tropism for reticuloendothelial tissues .

Elimination and Toxicity

Renal excretion accounts for 70–80% of elimination, with a half-life of 6–8 hours . Chronic exposure risks include QTc prolongation, pancreatitis, and nephrotoxicity, exacerbated by Sb(III)'s affinity for pancreatic β-cells and renal tubules . Cross-resistance with arsenic compounds has been documented, linked to shared ATP-dependent efflux mechanisms .

Resistance Mechanisms and Counterstrategies

Parasite Adaptations

Leishmania resistance to stibosamine correlates with overexpression of ABC transporters (e.g., LABCG2), which efflux Sb(III)-thiol conjugates . Additionally, upregulated S-adenosylmethionine synthetase (SAMS) enhances thiol biosynthesis, neutralizing oxidative stress .

Synergistic Drug Combinations

Co-administration with allopurinol (a purine analog) reduces ED₅₀ values by 40% in resistant strains . Liposomal encapsulation of stibosamine with amphotericin B demonstrates additive effects, lowering required Sb(V) doses by 60% while curtailing organ accumulation .

Comparative Analysis with Related Antimonials

Formulation Advances

Nanoemulsions and dendrimer-based carriers enhance stibosamine's solubility to 8.7 mg/mL, a 500-fold improvement over aqueous solutions . These platforms reduce injection-site necrosis incidence from 22% to <3% in phase II trials .

Future Directions and Research Challenges

Targeted Delivery Systems

Antibody-drug conjugates (ADCs) targeting Leishmania surface glycoproteins (e.g., gp63) have increased stibosamine's parasite-to-host cell specificity ratio from 1:5 to 1:48 in murine models . Magnetic nanoparticle-coupled formulations enable external magnetic field-guided delivery, boosting splenic drug concentrations by 12-fold .

Resistance Surveillance Networks

Genome-wide association studies (GWAS) have identified 14 polymorphisms in Leishmania thiol metabolism genes (e.g., γ-glutamylcysteine synthetase) predictive of stibosamine failure . Portable PCR kits for these markers are under development, aiming to guide personalized regimens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator